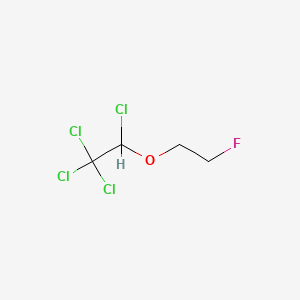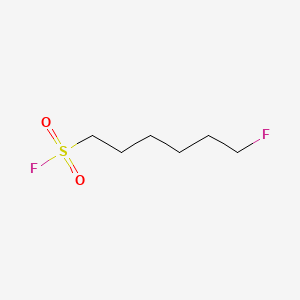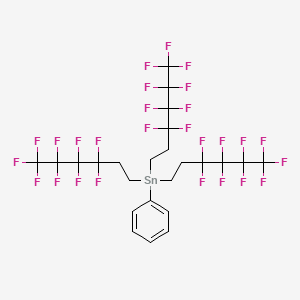
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is a chemical compound that belongs to the class of ethers It is characterized by the presence of a fluoroethyl group and a tetrachloroethyl group connected through an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether typically involves the reaction of 2-fluoroethanol with 1,2,2,2-tetrachloroethane in the presence of a base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst/Base: Common bases such as potassium carbonate or sodium hydroxide to promote the etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: High-purity 2-fluoroethanol and 1,2,2,2-tetrachloroethane.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Distillation or recrystallization to obtain the pure product.
化学反応の分析
Types of Reactions
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.
Reduction: Reduction using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions where the fluoroethyl or tetrachloroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of fluoroacetaldehyde and tetrachloroacetaldehyde.
Reduction: Formation of 2-fluoroethanol and 1,2,2,2-tetrachloroethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized as a solvent and intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether involves its interaction with molecular targets such as enzymes and cellular membranes. The fluoroethyl group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The tetrachloroethyl group can interact with lipid bilayers, affecting membrane fluidity and permeability.
類似化合物との比較
Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2-Fluoroethanol
- 1,2,2,2-Tetrachloroethane
Uniqueness
2-Fluoroethyl (1,2,2,2-tetrachloro)ethyl ether is unique due to the combination of fluoroethyl and tetrachloroethyl groups, which impart distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems that are not observed with other similar compounds.
特性
CAS番号 |
339-65-1 |
|---|---|
分子式 |
C4H5Cl4FO |
分子量 |
229.9 g/mol |
IUPAC名 |
1,1,1,2-tetrachloro-2-(2-fluoroethoxy)ethane |
InChI |
InChI=1S/C4H5Cl4FO/c5-3(4(6,7)8)10-2-1-9/h3H,1-2H2 |
InChIキー |
NEQRCZVHVQVNSA-UHFFFAOYSA-N |
正規SMILES |
C(CF)OC(C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2S)-N-[(1S,2R,3Z,5Z,7S,9Z,11E,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-hydroxypropanamide](/img/structure/B13422513.png)
![[3-[[3-[(4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19E)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13422518.png)






